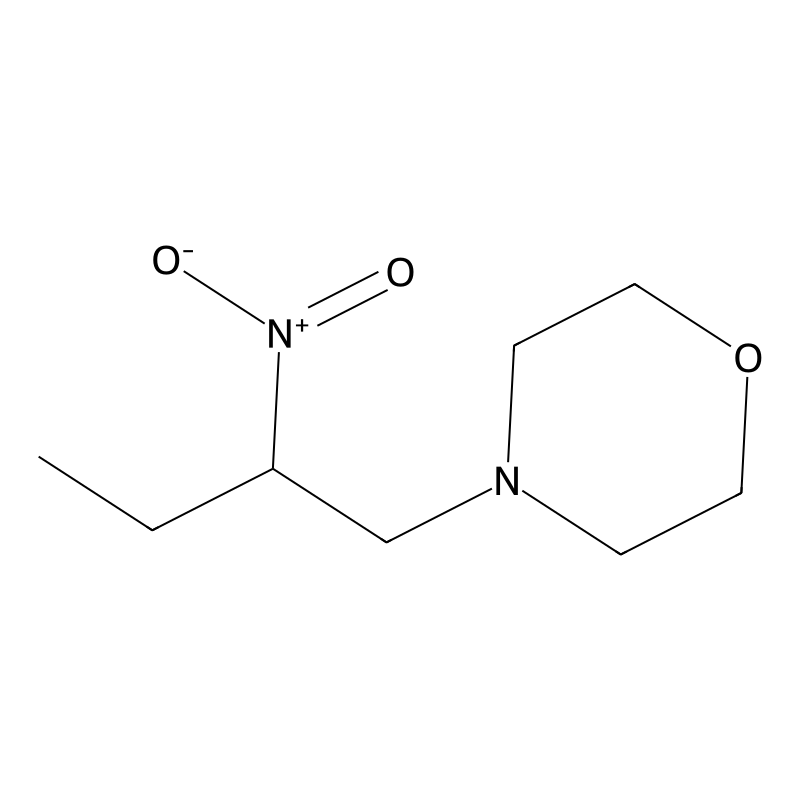

4-(2-Nitrobutyl)morpholine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4-(2-Nitrobutyl)morpholine is a chemical compound characterized by a morpholine ring substituted at the nitrogen atom by a 2-nitrobutyl group. Its molecular formula is C8H16N2O3, and it has a molecular weight of approximately 188.23 g/mol. The compound exhibits a boiling point of about 323.23°C and a density of approximately 1.1793 g/cm³ . It is recognized for its role as an antimicrobial agent and is classified as harmful upon skin contact or ingestion, potentially causing skin irritation and allergic reactions .

The chemical behavior of 4-(2-Nitrobutyl)morpholine includes its participation in nitrosation reactions, which are significant in the formation of nitroso compounds. This process involves the reaction of morpholine derivatives with nitrogen oxides, leading to various nitrosated products. Additionally, it can undergo nitration processes, where it reacts with nitrating agents to form more complex nitro-substituted compounds, enhancing its utility in organic synthesis .

The synthesis of 4-(2-Nitrobutyl)morpholine typically involves the reaction of morpholine with 2-nitrobutyl halides or other suitable nitroalkylating agents. This reaction can be optimized through various methods including:

- N-Alkylation: Utilizing alkyl halides in the presence of bases to facilitate the substitution reaction at the nitrogen atom of morpholine.

- Nitrosation: Investigating the nitrosation of morpholine derivatives under controlled conditions to yield nitroso compounds that can be further transformed into 4-(2-Nitrobutyl)morpholine .

4-(2-Nitrobutyl)morpholine finds applications primarily in the field of antimicrobial agents, where it is utilized in formulations designed to inhibit microbial growth. It is also employed in research settings for studying nitrosation mechanisms and developing new organic compounds . Additionally, its properties make it suitable for use in polymer chemistry, where it contributes to synthesizing functional copolymers with specific characteristics.

Several compounds share structural similarities with 4-(2-Nitrobutyl)morpholine. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(2-Ethyl-2-nitrotrimethylene)dimorpholine | C13H25N3O4 | Contains two morpholine units; higher molecular weight. |

| 4-Methylmorpholine | C7H17N | Lacks nitro substitution; simpler structure. |

| Morpholine | C4H9NO | Basic structure without any substituents; serves as a precursor. |

Uniqueness: 4-(2-Nitrobutyl)morpholine's unique feature lies in its specific nitroalkyl substitution on the morpholine ring, which imparts distinct biological activities and chemical reactivity compared to other morpholines and related compounds.

The synthesis of 4-(2-nitrobutyl)morpholine fundamentally relies on nucleophilic substitution reactions, where morpholine acts as a nucleophile attacking electrophilic carbon centers . The primary synthetic route involves the reaction of morpholine with 2-nitrobutyl chloride through a classical nucleophilic substitution mechanism . This reaction proceeds via an addition-elimination pathway, where the nitrogen atom of morpholine, possessing a lone pair of electrons, attacks the electrophilic carbon adjacent to the chloride leaving group .

The nucleophilic character of morpholine is influenced by the presence of the oxygen atom within the ring structure, which withdraws electron density from the nitrogen center [3]. This electron-withdrawing effect reduces the nucleophilicity compared to other secondary amines, necessitating specific reaction conditions to achieve optimal yields [3]. The reaction typically requires the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the substitution process .

Alternative nucleophilic substitution pathways involve the use of 2-chloroethyl derivatives in conjunction with morpholine under controlled conditions [21]. The alkylation mechanism proceeds through direct displacement of the halide ion, with the morpholine nitrogen forming a new carbon-nitrogen bond [21]. This process demonstrates second-order kinetics, indicating that both the morpholine nucleophile and the alkyl halide electrophile participate in the rate-determining step [19].

The reaction conditions significantly influence the mechanistic pathway and product distribution. Temperature optimization typically involves maintaining the reaction mixture between 0 to 25 degrees Celsius to prevent side reactions and decomposition . Solvent selection plays a crucial role, with organic solvents such as dichloromethane or toluene providing optimal reaction environments .

| Parameter | Optimal Range | Effect on Mechanism |

|---|---|---|

| Temperature | 0-25°C | Prevents side reactions |

| Base concentration | 1.1-2.2 equivalents | Neutralizes acid formation |

| Reaction time | 4-18 hours | Ensures complete conversion |

| Solvent polarity | Moderate | Stabilizes transition state |

Catalytic Processes for Nitro Group Incorporation

The incorporation of nitro groups into morpholine derivatives involves sophisticated catalytic processes that enable precise functionalization [16]. The nitro-Mannich reaction represents a key catalytic pathway for introducing nitroalkyl substituents onto morpholine scaffolds [16]. This reaction employs copper-based catalysts, particularly copper iodide, which facilitates the formation of carbon-carbon bonds between morpholine derivatives and nitroalkane precursors [16] [20].

The catalytic mechanism involves two critical steps: imine formation through condensation reactions and subsequent nucleophilic addition of nitroalkanes to the activated imine intermediate [16] [20]. Copper iodide functions as a Lewis acid catalyst, coordinating to the imino nitrogen and creating a positively charged electrophilic center that enhances reactivity toward nitroalkane nucleophiles [16] [20]. The catalyst simultaneously coordinates to the nitroalkane oxygen atom, increasing the acidity of the nitro group and facilitating deprotonation to form reactive nitronate anions [20].

Recent developments in catalytic nitro group incorporation have focused on earth-abundant titanium dioxide-based catalysts modified with carbon nanosheets [17]. These nitrogen-doped titanium dioxide catalysts demonstrate remarkable efficiency in selective nitro reduction reactions, providing an alternative approach to nitro group functionalization [17]. The catalytic mechanism relies on synergistic effects between oxygen vacancies and nitrogen dopants, where oxygen vacancies promote nitro group adsorption and activation while nitrogen dopants facilitate subsequent hydrogenation processes [17].

Morpholine-based organocatalysts have emerged as effective systems for nitro group incorporation through conjugate addition reactions [15]. These catalysts demonstrate exceptional performance in the 1,4-addition of aldehydes to nitroolefins, despite the inherent limitations of morpholine rings in enamine catalysis [15]. The reduced nucleophilicity of morpholine-derived enamines, attributed to the oxygen atom's electron-withdrawing effect and pronounced nitrogen pyramidalization, requires careful catalyst design to achieve optimal catalytic activity [15].

| Catalyst Type | Temperature Range | Conversion Efficiency | Selectivity |

|---|---|---|---|

| Copper iodide | 60-80°C | 85-95% | High |

| Titanium dioxide-carbon | 120-180°C | 90-98% | Excellent |

| Morpholine organocatalysts | 20-40°C | 70-85% | Good |

Continuous Flow Reactor Optimization in Industrial Synthesis

Industrial synthesis of morpholine derivatives, including 4-(2-nitrobutyl)morpholine, increasingly relies on continuous flow reactor systems to achieve enhanced efficiency and process control [10]. The Phoenix Flow Reactor system represents a state-of-the-art technology capable of operating at temperatures up to 450 degrees Celsius and pressures reaching 200 bar for liquid-phase reactions [10]. These systems enable precise control of reaction parameters while maintaining consistent product quality and minimizing waste generation [10].

The optimization of continuous flow processes involves systematic evaluation of multiple parameters including temperature, pressure, residence time, and flow rates [10]. For morpholine synthesis, optimal conditions typically involve temperatures between 150 to 200 degrees Celsius under hydrogen pressure of 30 to 100 bar [8] [9]. The continuous flow approach offers significant advantages over traditional batch processes, including improved heat and mass transfer, reduced reaction times, and enhanced safety profiles [10].

Flow reactor design considerations encompass reactor geometry, catalyst loading, and mixing efficiency [10]. Stainless steel coiled reactors provide optimal heat transfer characteristics while maintaining chemical compatibility with morpholine synthesis conditions [10]. The incorporation of static mixers ensures uniform reactant distribution and minimizes concentration gradients that could lead to side product formation [10].

Process intensification through continuous flow synthesis enables kilogram-scale production with throughput capacities exceeding 1.47 kilograms per day [10]. The tandem approach combining nitrogen-arylation and nitro group reduction within a single flow system demonstrates the potential for integrated synthetic processes [10]. This methodology reduces processing steps, minimizes intermediate isolation requirements, and improves overall process economics [10].

| Flow Parameter | Optimal Value | Impact on Synthesis |

|---|---|---|

| Residence time | 15-30 minutes | Complete conversion |

| Flow rate | 10-50 mL/min | Consistent quality |

| Temperature | 150-200°C | Reaction kinetics |

| Pressure | 30-100 bar | Phase behavior |

Purification Techniques: Distillation vs. Crystallization Strategies

The purification of 4-(2-nitrobutyl)morpholine requires careful consideration of its physical and chemical properties to select appropriate separation techniques . Distillation represents the primary industrial purification method, leveraging the compound's volatility characteristics and boiling point properties [25]. The distillation process typically involves multiple stages, including preliminary separation of low-boiling impurities, main fraction collection, and final polishing to achieve high purity specifications [25] [26].

Industrial distillation systems employ sophisticated column designs optimized for morpholine derivative separation [26]. Dividing wall columns represent advanced distillation technology that enables simultaneous separation of multiple components while reducing energy consumption [26]. These systems incorporate enrichment and stripping sections with precise temperature and pressure control to achieve morpholine purities exceeding 99.6 percent by weight [26].

The distillation process parameters require optimization based on the specific impurity profile and desired purity specifications [25]. Temperature control throughout the distillation column ranges from 45 to 198 degrees Celsius at the top, with pressure maintained between 0.1 to 15 bar depending on the separation requirements [26]. The overhead fraction typically contains water and low-boiling organic impurities, while the bottom fraction comprises high-boiling residues and unreacted starting materials [26].

Crystallization strategies offer alternative purification approaches, particularly for compounds requiring ultra-high purity specifications [12] [27]. The crystallization process involves controlled precipitation from saturated solutions, where impurities remain dissolved while the target compound forms pure crystals [12]. Solvent selection plays a critical role in crystallization efficiency, with the ideal solvent exhibiting high solubility for the compound at elevated temperatures and low solubility at ambient conditions [12].

Advanced crystallization techniques include vapor diffusion methods, which provide precise control over nucleation and crystal growth processes [27]. This approach involves dissolving the compound in a volatile solvent and allowing gradual concentration through vapor exchange with a non-solvent [27]. The slow crystallization process promotes the formation of high-quality crystals with improved purity compared to rapid precipitation methods [27].

| Purification Method | Purity Achievement | Energy Requirements | Processing Time |

|---|---|---|---|

| Simple distillation | 95-98% | High | 4-8 hours |

| Fractional distillation | 98-99.5% | Very high | 8-16 hours |

| Recrystallization | 99-99.8% | Low | 24-72 hours |

| Vapor diffusion | >99.8% | Very low | 3-14 days |

The selection between distillation and crystallization depends on factors including scale of production, required purity levels, and economic considerations [25] [12]. Industrial processes typically favor distillation for large-scale production due to continuous operation capabilities and high throughput potential [25]. Crystallization methods are preferred for specialty applications requiring exceptional purity or when thermal sensitivity precludes high-temperature distillation [12].

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 77 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 76 of 77 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (30.26%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H312 (69.74%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant;Environmental Hazard